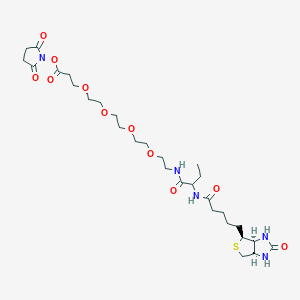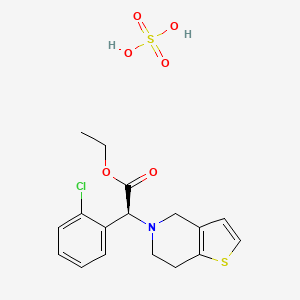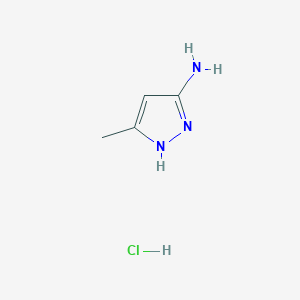
18-Biotinamino-17-oxo-4,7,10,13-tetraoxa-16-azaicosan-1-oic acid succinimidyl ester
Overview
Description
18-Biotinamino-17-oxo-4,7,10,13-tetraoxa-16-azaicosan-1-oic acid succinimidyl ester is a biotinylated compound commonly used in biochemical research. It is known for its ability to selectively bind to avidin, streptavidin, and NeutrAvidin proteins, making it a valuable tool in various scientific applications.
Mechanism of Action
Target of Action
The primary targets of NHS-PEG4-biotinidase resistant biotin are proteins , antibodies , and other primary amine-containing macromolecules . These targets play a crucial role in various biological processes, including immune response, signal transduction, and cellular function.
Mode of Action
NHS-PEG4-biotinidase resistant biotin interacts with its targets through a process known as biotinylation . The compound contains an N-hydroxysuccinimide (NHS) ester, which reacts specifically and efficiently with primary amino groups (-NH2), such as the side-chain of lysine (K) residues and the N-terminus of each polypeptide . This reaction forms stable amide bonds, effectively labeling the target molecule with biotin .
Biochemical Pathways
The biotinylation of proteins and other macromolecules affects various biochemical pathways. Biotinylated proteins can be detected or purified using avidin, streptavidin, or NeutrAvidin Products . This allows for the study of protein expression and regulation, differentiation of plasma membrane proteins from those localized to organelle membranes, and distribution of membrane proteins in polarized epithelial cells .
Pharmacokinetics
The pharmacokinetic properties of NHS-PEG4-biotinidase resistant biotin are largely influenced by its polyethylene glycol (PEG) spacer. This hydrophilic PEG spacer imparts water solubility to the biotinylated molecule, enhancing its bioavailability . .
Result of Action
The result of NHS-PEG4-biotinidase resistant biotin’s action is the efficient labeling of target molecules with biotin. This labeling allows for the detection and purification of these molecules, facilitating their study in various biological contexts . Furthermore, the biotin group is relatively small, allowing biotinylated proteins to typically retain their biological activity .
Action Environment
The action of NHS-PEG4-biotinidase resistant biotin is influenced by environmental factors such as pH and solvent conditions. The NHS ester reacts efficiently with primary amino groups in pH 7-9 buffers . Therefore, only primary amines exposed on the surface will be biotinylated with NHS-PEG4-Biotin as long as the cell remains intact .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from biotin and PEG (polyethylene glycol) derivatives. The key steps involve the activation of biotin with succinimidyl ester and the subsequent conjugation to PEG molecules under controlled reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and purification systems to ensure high purity and yield. The process is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the compound, typically involving the removal of oxygen atoms.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or osmium tetroxide.
Reduction reactions might involve agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions often require strong bases or nucleophiles.
Major Products Formed:
Oxidation can produce carboxylic acids or ketones.
Reduction can yield alcohols or amines.
Substitution can result in the formation of various derivatives depending on the substituent used.
Scientific Research Applications
This compound is widely used in scientific research due to its biotin moiety, which allows for specific binding interactions. Applications include:
Chemistry: Used as a linker in chemical synthesis to attach biotin to other molecules.
Biology: Employed in affinity chromatography to purify proteins and other biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomarkers.
Industry: Applied in the development of biotinylated products for various industrial processes.
Comparison with Similar Compounds
Biotin-PEG(4)-NHS: Another biotinylated compound used in similar applications.
Biotin-PEG(2)-NHS: A shorter PEG chain variant of the compound.
Uniqueness: 18-Biotinamino-17-oxa-16-azaicosan-1-oic acid succinimidyl ester stands out due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG variants. This makes it more suitable for certain applications where increased molecular mobility is beneficial.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H47N5O11S/c1-2-20(31-23(35)6-4-3-5-22-27-21(19-46-22)32-29(40)33-27)28(39)30-10-12-42-14-16-44-18-17-43-15-13-41-11-9-26(38)45-34-24(36)7-8-25(34)37/h20-22,27H,2-19H2,1H3,(H,30,39)(H,31,35)(H2,32,33,40)/t20?,21-,22-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJHJVSTNKPWMS-PRYZCRMLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47N5O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101099287 | |
| Record name | 4,7,10,13-Tetraoxa-16,19-diazatetracosanoic acid, 18-ethyl-24-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-17,20-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101099287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
673.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334172-61-0 | |
| Record name | 4,7,10,13-Tetraoxa-16,19-diazatetracosanoic acid, 18-ethyl-24-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-17,20-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334172-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxa-16,19-diazatetracosanoic acid, 18-ethyl-24-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-17,20-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101099287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate](/img/structure/B3098267.png)
![Benzo[b]thiophene-2-methanol, 6-methyl-](/img/structure/B3098272.png)
![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3098280.png)



![N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3098294.png)


![Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B3098307.png)
amine](/img/structure/B3098324.png)
![L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B3098325.png)

